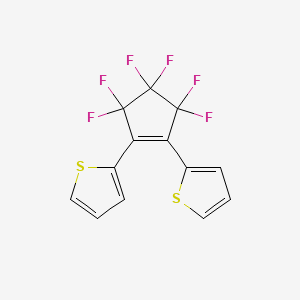
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene is a photochromic compound known for its ability to undergo reversible photoinduced structural changes. This compound is part of the diarylethene family, which is widely studied for its applications in optoelectronic devices due to its excellent thermal stability and fatigue resistance .
Preparation Methods
The synthesis of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene typically involves the reaction of 1,2-bis(2-thienyl)ethylene with hexafluorocyclopentene. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of naphthodithiophene derivatives, while substitution reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene has several scientific research applications:
Optoelectronics: This compound is used in the development of organic photovoltaics (OPVs) and organic photodetectors (OPDs) due to its near-infrared (NIR) photoresponsivity.
Biological Imaging: Its photochromic properties make it suitable for use in bioimaging applications, where it can be used to track biological processes in real-time.
Remote Communication: The compound’s ability to absorb and emit light in the NIR region makes it useful for remote communication technologies.
Night Surveillance: Its NIR photoresponsivity is also advantageous for night surveillance applications.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene involves photoinduced isomerization. Upon exposure to light, the compound undergoes a reversible transformation between its open and closed forms. This photochromic behavior is attributed to the changes in the π-conjugation system of the thiophene rings, which affects the compound’s absorption properties . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .
Comparison with Similar Compounds
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene can be compared with other similar compounds such as:
1,2-Bis(2-thienyl)ethylene: This compound has similar photochromic properties but lacks the hexafluorocyclopentene moiety, which enhances the thermal stability and fatigue resistance of this compound.
1,2-Bis(3,4-dimethyl-2-thienyl)ethylene: This derivative has additional methyl groups on the thiophene rings, which can affect its electronic properties and reactivity.
1,2-Difluoro-1,2-bis(2-thienyl)ethylene: This compound has fluorine atoms instead of the hexafluorocyclopentene moiety, which can influence its photochromic behavior and stability.
The uniqueness of this compound lies in its combination of photochromic properties, thermal stability, and fatigue resistance, making it a valuable compound for various advanced applications .
Properties
CAS No. |
566929-27-9 |
|---|---|
Molecular Formula |
C13H6F6S2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5-hexafluoro-2-thiophen-2-ylcyclopenten-1-yl)thiophene |
InChI |
InChI=1S/C13H6F6S2/c14-11(15)9(7-3-1-5-20-7)10(8-4-2-6-21-8)12(16,17)13(11,18)19/h1-6H |
InChI Key |
IMTVZZQOCBGFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















